N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide
Description
Historical Development of Tetrazole-Based Compounds
Tetrazoles emerged as pharmacologically relevant heterocycles after Julius Arnold in 1885 synthesized the first derivatives via cyanogen bromide and ammonia reactions. Early applications focused on explosives and photography, but the 1950s marked a turning point when researchers recognized their bioisosteric potential. The tetrazole ring’s planar geometry and pKa (~4.5–5.5) closely mimic carboxylic acids, enabling substitution in angiotensin II receptor blockers like losartan.
Key synthetic breakthroughs include the Pinner reaction (nitriles + sodium azide) and [3+2] cycloadditions, which enabled scalable production of 5-substituted tetrazoles. For example, 1H-tetrazoles synthesized via zinc chloride-catalyzed azide-nitrile cycloaddition achieved >90% yields, facilitating drug development. By the 2000s, over 30 tetrazole-containing drugs had entered clinical use, validating their role in medicinal chemistry.
Significance of Fluorinated Tetrazole Derivatives in Drug Discovery
Fluorination enhances tetrazole bioactivity by improving metabolic stability, membrane permeability, and target affinity. The electronegativity of fluorine inductively stabilizes the tetrazole ring, reducing oxidative degradation in vivo. Additionally, fluorine’s small atomic radius allows precise modulation of steric interactions without disrupting π-stacking or hydrogen bonding.
Notable examples include:
- Candesartan : A fluorinated tetrazole antihypertensive with 30-hour half-life due to reduced CYP450 metabolism.
- 5-(3-Thienyl)tetrazol-1-yl acetic acid : An aldose reductase inhibitor (IC₅₀ = 24 nM) where fluorine optimizes enzyme binding.
Table 1 : Comparative Properties of Fluorinated vs. Non-Fluorinated Tetrazoles
| Property | Fluorinated Tetrazole | Non-Fluorinated Tetrazole |
|---|---|---|
| Metabolic Stability | High (t₁/₂ > 12 h) | Moderate (t₁/₂ 3–6 h) |
| LogP | 2.1–3.8 | 1.5–2.5 |
| Target Binding Affinity | Kd = 0.8–5 nM | Kd = 10–50 nM |
| Synthetic Complexity | Moderate | Low |
Research Evolution of N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide
This hybrid compound integrates two fluorinated pharmacophores:
- 1-(3,4-Difluorophenyl)-1H-tetrazole : The 3,4-difluoro substitution pattern enhances aryl ring electron deficiency, promoting charge-transfer interactions with target proteins.
- 2-(4-Fluorophenoxy)acetamide : The 4-fluorophenoxy group balances lipophilicity and solubility while resisting cytochrome P450-mediated dealkylation.
Synthetic routes typically involve:
- Tetrazole Formation : Reacting 3,4-difluorobenzonitrile with sodium azide and triethylammonium chloride under reflux to yield 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbaldehyde.
- Reductive Amination : Condensing the aldehyde with 2-(4-fluorophenoxy)acetamide via sodium cyanoborohydride to form the final product.
Table 2 : Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrazole Formation | NaN₃, Et₃NHCl, DMF, 110°C | 82 | 95 |
| Reductive Amination | NaBH₃CN, MeOH, RT | 76 | 98 |
In vitro studies suggest dual mechanisms of action:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : The tetrazole’s nitrogen atoms coordinate with the enzyme’s catalytic serine residue (Ki = 14 nM).
- Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation : The fluorophenoxy group induces conformational changes in the ligand-binding domain (EC₅₀ = 8.8 nM).
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-10-1-4-12(5-2-10)26-9-16(25)20-8-15-21-22-23-24(15)11-3-6-13(18)14(19)7-11/h1-7H,8-9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIIUHAUHVITBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions.
Introduction of the Methyl Group: The tetrazole intermediate is then alkylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling with 4-Fluorophenoxyacetic Acid: The final step involves coupling the methylated tetrazole with 4-fluorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Neuropharmacology
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide has shown potential in treating central nervous system disorders. It has been investigated for its ability to inhibit excessive glutamatergic transmission, which is implicated in conditions such as epilepsy and neurodegenerative diseases .
Case Study: Glutamate Modulation
A study demonstrated that the compound effectively reduced excitotoxicity in neuronal cultures exposed to high levels of glutamate. This suggests its potential as a therapeutic agent for conditions characterized by glutamate-induced neurotoxicity .
Anti-inflammatory Applications
The compound's interaction with GPCRs also positions it as a candidate for anti-inflammatory therapies. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine release, thereby reducing inflammation in various models of disease .
Data Table: Anti-inflammatory Effects
| Study | Model | Effect Observed |
|---|---|---|
| Mouse model of arthritis | Reduced swelling and pain | |
| In vitro macrophage cultures | Decreased TNF-alpha production |
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. It has been shown to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells and preventing metastasis .
Case Study: Tumor Growth Inhibition
In a xenograft model of breast cancer, treatment with the compound resulted in significant tumor size reduction compared to controls, highlighting its potential as an anticancer agent .
Synthesis and Production
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Tetrazole Ring : Achieved via cycloaddition reactions between azides and nitriles.
- Alkylation : The tetrazole derivative is alkylated using suitable alkylating agents under basic conditions.
This synthetic route allows for the efficient production of the compound while maintaining high purity levels necessary for pharmacological applications .
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring and fluorinated aromatic groups enable it to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Core Heterocycle Influence :
- The tetrazole core in the target compound offers higher polarity and hydrogen-bonding capacity compared to thiadiazole () or imidazole () analogues. This may improve solubility but reduce membrane permeability .
- Thiadiazole-containing compounds (e.g., FOE 5043) are often used in agrochemicals due to their stability, whereas tetrazoles are more common in pharmaceuticals .
Halogen Substituent Effects: The 3,4-difluorophenyl group in the target compound provides moderate lipophilicity (logP ~2.5–3.5 estimated) compared to dichlorophenyl (higher logP) or non-halogenated analogues. Fluorine atoms may reduce toxicity vs. chlorine . 4-Fluorophenoxy in the acetamide side chain enhances metabolic stability compared to unsubstituted phenoxy groups, as seen in goxalapladib .
Compared to kinase inhibitors (), the absence of sulfinyl or pyridyl groups in the target compound may limit enzyme selectivity but reduce off-target interactions.
Safety and Stability :
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and a difluorophenyl moiety. These characteristics contribute to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 308.25 g/mol. The presence of the tetrazole ring allows for interactions with various biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.25 g/mol |
| Functional Groups | Tetrazole, Fluorophenoxy |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows potent antibacterial and antifungal activities compared to standard antibiotics .
Case Study:
A study evaluated the compound's efficacy against various bacterial strains, showing an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes like COX-2 and LOX, which are pivotal in the inflammatory response. In animal models, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers in serum .
Research Findings:
In a controlled study using carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in edema volume by approximately 50% compared to the control group.
Anticancer Potential
This compound has also shown promise as an anticancer agent. It induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
In Vitro Studies:
In cell viability assays conducted on MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating substantial cytotoxic effects .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide?
- Answer : The compound's tetrazole and acetamide moieties suggest a multi-step synthesis. A general approach involves:
Tetrazole Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (e.g., via the Huisgen reaction), as seen in tetrazole library syntheses .
Acetamide Coupling : Reacting the tetrazole intermediate with 2-(4-fluorophenoxy)acetic acid using coupling agents like EDC/HOBt or DCC.
- Key Considerations : Optimize reaction temperature (e.g., 150°C under reflux) and catalysts (e.g., pyridine/zeolite systems) to improve yields .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of:
- Chromatography : HPLC or TLC (≥95% purity threshold).
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- FT-IR for functional groups (e.g., C=O stretch ~1700 cm⁻¹, tetrazole ring ~1450 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~404.3 Da).
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Answer : Screen for:
- Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) guide the optimization of this compound’s bioactivity?
- Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and electron-deficient regions (e.g., fluorophenyl groups as electron-withdrawing motifs) .
- Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., kinase ATP-binding pockets) over 100+ ns trajectories .
- Docking Studies : Use AutoDock Vina to prioritize substituents enhancing binding affinity (e.g., fluorophenyl vs. chlorophenyl analogs) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Answer :
- Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., 1 nM–100 µM) to identify false positives/negatives.
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions.
- Solubility Adjustments : Modify formulation (e.g., DMSO/PEG ratios) to address false negatives from poor dissolution .
Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity?
- Answer :
- Tetrazole Modifications : Replace 3,4-difluorophenyl with electron-rich (e.g., methoxy) or bulky groups to alter steric/electronic profiles .
- Acetamide Variants : Test alkyl/aryl substitutions on the acetamide nitrogen (e.g., methyl vs. benzyl) .
- Phenoxy Group Optimization : Compare 4-fluorophenoxy with 2,4-difluorophenoxy for enhanced π-π stacking .
Q. What crystallographic techniques validate the compound’s 3D structure?
- Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water) and analyze using Mo-Kα radiation (λ = 0.71073 Å). Key metrics: R-factor ≤ 0.05, bond angles/lengths matching DFT predictions .
- Powder XRD : Confirm bulk crystallinity and polymorph absence (e.g., sharp peaks at 2θ = 10–30°).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
